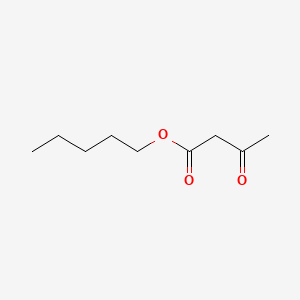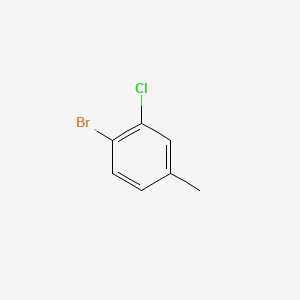
1-(Quinolin-6-yl)ethanone
概要
説明
"1-(Quinolin-6-yl)ethanone" is a compound that has attracted interest due to its structural relevance to quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities and applications in medicinal chemistry. The focus here is on the chemical synthesis, molecular structure, chemical reactions, and physical and chemical properties of "1-(Quinolin-6-yl)ethanone," excluding its application in drugs, dosages, and side effects.
Synthesis Analysis
The synthesis of related quinoline derivatives involves various strategies, including palladium-catalyzed reactions, microwave-assisted synthesis, and multi-component reactions. For example, a method for synthesizing pyrrolo[1,2-a]quinoxalines from related ethanone derivatives involves iron-catalyzed protocols through N-O bond cleavage and intramolecular C-H arylation reactions (Zhang et al., 2015).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including "1-(Quinolin-6-yl)ethanone," has been elucidated using techniques such as X-ray diffraction analysis. These analyses confirm the planarity and structural details necessary for their reactivity and potential applications (Jäger et al., 2007).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including cycloadditions, Suzuki-Miyaura cross-coupling, and reactions involving their nitrogen and oxygen functional groups. These reactions expand the utility of quinoline derivatives in synthesizing more complex molecules (Peng et al., 2018).
Physical Properties Analysis
The physical properties of quinoline derivatives, including "1-(Quinolin-6-yl)ethanone," such as solubility, melting point, and crystallinity, can be tailored through functionalization. These properties are crucial for their application in various fields, including materials science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, define the roles of quinoline derivatives in chemical synthesis and biological activities. Their electronic structure, determined through voltammetric and NMR studies, underlies their reactivity patterns (Tkachev et al., 2012).
科学的研究の応用
Medicinal Chemistry
Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry . Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Antimicrobial Activity
Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
Anticancer Activity
Quinoline derivatives have shown potential as anticancer agents . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
Antidepressant and Anticonvulsant Activity
Quinoline derivatives have shown potential as antidepressant and anticonvulsant agents . They are used extensively in the treatment of various health conditions including urinary tract infections, respiratory infections, bone joint infections, sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Antiviral Activity
Quinoline derivatives have also been found to have antiviral properties . They are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Inhibitory Activity Against Platelet-Derived Growth Factor (PDGF) Receptor Tyrosine Kinase (RTK)
Quinoline derivatives have been found to have inhibitory activity against PDGF RTK . This makes them potential candidates for the treatment of diseases related to abnormal cell proliferation.
Antimicrobial Activity
Quinoline derivatives, including 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile), have shown potent antimicrobial activity comparable to standard ciprofloxacin . They have been used extensively in the treatment of various infections, including urinary tract, respiratory, and bone joint infections, as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Antimycobacterial Activity
Quinoline derivatives have also been found to have antimycobacterial properties . For example, Bhatt et al. developed a new class of 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives . The antimicrobial potential of the synthesized derivatives was evaluated using tube dilution technique against Gram-negative (E. coli and Salmonella typhimurium) and Gram-positive (Staphylococcus) bacteria .
Antidepressant and Anticonvulsant Activity
Quinoline derivatives have shown potential as antidepressant and anticonvulsant agents . They are used extensively in the treatment of various health conditions including urinary tract infections, respiratory infections, bone joint infections, sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Antiviral Activity
Quinoline derivatives have also been found to have antiviral properties . They are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Inhibitory Activity Against Platelet-Derived Growth Factor (PDGF) Receptor Tyrosine Kinase (RTK)
Quinoline derivatives have been found to have inhibitory activity against PDGF RTK . This makes them potential candidates for the treatment of diseases related to abnormal cell proliferation.
特性
IUPAC Name |
1-quinolin-6-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYIZWZRYFGYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293171 | |
| Record name | 1-(quinolin-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinolin-6-yl)ethanone | |
CAS RN |
73013-68-0 | |
| Record name | 1-(6-Quinolinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73013-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 87613 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073013680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 73013-68-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(quinolin-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(quinolin-6-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

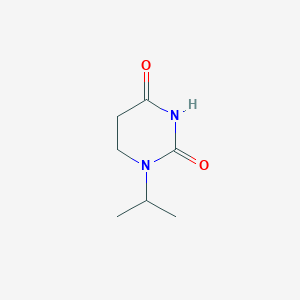
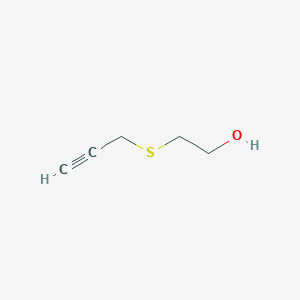
![N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B1266810.png)
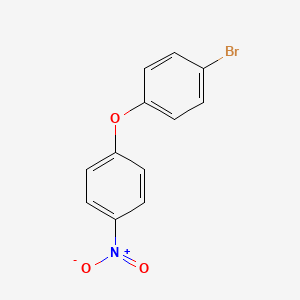
![2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid](/img/structure/B1266812.png)
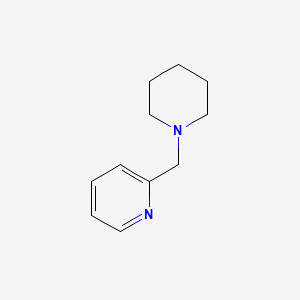

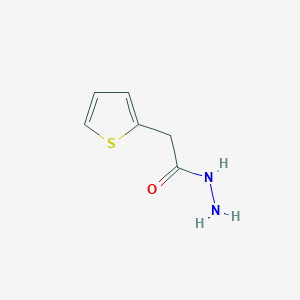
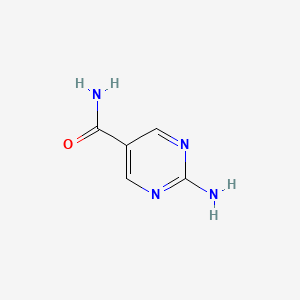
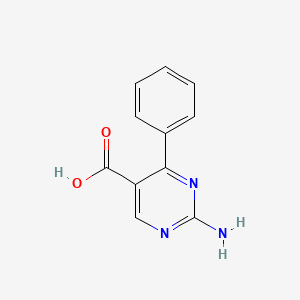
![2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266824.png)

